methyl 2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetate hydrochloride: is a synthetic organic compound characterized by its unique bicyclic structure This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis The bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetate hydrochloride typically involves the following steps:
Formation of the Norbornane Derivative: The starting material, norbornene, undergoes a Diels-Alder reaction with a suitable dienophile to form the norbornane skeleton.
Amination: The norbornane derivative is then subjected to amination, introducing the amino group at the desired position.
Esterification: The amino-norbornane intermediate is esterified with methyl chloroacetate under basic conditions to form the methyl ester.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the amino group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetate hydrochloride serves as a building block for the synthesis of more complex molecules. Its rigid structure can be exploited to create sterically hindered environments, useful in the development of selective catalysts and ligands.
Biology and Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets
Enzyme Inhibition: The compound can be used to design inhibitors for enzymes that recognize the norbornane structure.
Receptor Binding: Its rigid structure can be tailored to fit specific receptor sites, making it useful in the development of receptor agonists or antagonists.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials that require rigid, sterically hindered monomers. Its stability and reactivity profile make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which methyl 2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetate hydrochloride exerts its effects depends on its interaction with biological targets. The bicyclo[2.2.1]heptane moiety provides a rigid framework that can influence binding affinity and specificity. The amino group can form hydrogen bonds, while the ester group can participate in various interactions, including hydrophobic and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride: Similar structure but with the amino group at a different position.
Norbornane derivatives: Compounds with the norbornane skeleton but different functional groups.
Uniqueness
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetate hydrochloride is unique due to the specific positioning of the amino and ester groups on the norbornane skeleton. This positioning can significantly influence its reactivity and interaction with biological targets, making it distinct from other norbornane derivatives.
This compound’s unique structure and reactivity profile make it a valuable tool in various fields of scientific research and industrial applications. Its potential for drug development and material science highlights its versatility and importance.
Properties
CAS No. |
2770358-65-9 |
---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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